molecular formula C10H8S2 B1630404 trans-1,2-Di(2-thienyl)ethylene

trans-1,2-Di(2-thienyl)ethylene

Cat. No.: B1630404
M. Wt: 192.3 g/mol
InChI Key: AYBFWHPZXYPJFW-UHFFFAOYSA-N
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Description

Significance and Context in Conjugated Organic Systems Research

Conjugated organic systems are a class of molecules and polymers characterized by alternating single and multiple bonds, which results in a delocalized π-electron system. This delocalization is the foundation of their desirable electronic and optical properties. Trans-1,2-Di(2-thienyl)ethylene (B82547) serves as a fundamental building block in this area for several key reasons:

Electronic Properties: The presence of sulfur-rich thiophene (B33073) rings and the ethylene (B1197577) linker facilitates efficient charge transport, making it an attractive candidate for organic semiconductors. chemimpex.com The sulfur atoms in the thiophene rings contribute to favorable π-π stacking in the solid state, which can enhance charge mobility.

Photophysical Properties: The conjugated structure of this compound allows it to absorb and emit light, with the potential for these properties to be tuned through chemical modification. chemimpex.com This makes it relevant for applications in organic light-emitting diodes (OLEDs) and other photonic devices.

Structural Versatility: The thiophene rings can be readily functionalized, allowing for the synthesis of a wide range of derivatives with tailored properties. This versatility makes it a model system for studying structure-property relationships in conjugated materials. researchgate.net

The study of this compound and its derivatives is situated within the broader context of research on oligo(thienylenevinylene)s, which are known for their strong luminescence and are being explored for applications in light-emitting devices. sinica.edu.tw

Current Research Landscape and Future Directions for the Chemical Compound

The current research landscape for this compound and related materials is vibrant and focused on harnessing their unique properties for a variety of applications in organic electronics.

Current Research Focus:

Organic Electronics: A primary area of investigation is its use as a key component in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemimpex.com Research aims to enhance device efficiency and performance by incorporating this and related structures.

Conductive Polymers: It serves as a monomer or a building block for the synthesis of conductive polymers. These polymers are of interest for flexible electronic devices due to their potential for excellent conductivity and mechanical flexibility. chemimpex.com

Advanced Materials: Researchers are exploring its use in the development of advanced materials with specific electronic and optical characteristics for innovative products across various industries. chemimpex.com

Organic Synthesis: The compound is utilized as a model system in organic synthesis to understand reaction mechanisms and develop new synthetic pathways for more complex molecules. chemimpex.com

Future Directions:

The future of this compound research is pointing towards more sophisticated applications and a deeper understanding of its fundamental properties.

Neuromorphic Computing: The development of optoelectronic synaptic devices based on 2D materials is a burgeoning field. rsc.org Thienyl-based materials like this compound could potentially be integrated into such systems to mimic biological synaptic functions, crucial for next-generation computing.

High-Performance Optoelectronics: Continued research into oligo(thienylenevinylene)s and other thienylene-based materials is expected to lead to the development of highly efficient materials for red light-emitting applications and other optoelectronic devices. sinica.edu.twresearchgate.net

Self-Assembled Materials: The ability of related oligo(phenylenevinylene)s to self-assemble into well-defined nanostructures opens up possibilities for creating functional materials for excitation energy transfer and other applications. rsc.org Similar strategies could be applied to this compound derivatives.

Computational Design: Theoretical studies, such as conformational analysis and electronic structure calculations, will play an increasingly important role in predicting the properties of new derivatives and guiding the synthesis of materials with optimized performance. researchgate.net

Detailed Research Findings

While specific experimental data for the parent this compound can be limited in the public domain, the available information and data from closely related compounds provide valuable insights into its properties.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₈S₂ scbt.com
Molecular Weight192.29 g/mol scbt.com
Melting Point133 °C lookchem.com
Boiling Point302.4 °C at 760 mmHg lookchem.com
Density1.268 g/cm³ lookchem.com

Computed Properties of this compound

PropertyValueSource
XLogP33.6 nih.gov
Topological Polar Surface Area56.5 Ų nih.gov
Heavy Atom Count12 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-thiophen-2-ylethenyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8S2/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBFWHPZXYPJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10929379
Record name 2,2'-(Ethene-1,2-diyl)dithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10929379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13640-78-3
Record name 2,2'-(Ethene-1,2-diyl)dithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10929379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry

Exploration of Novel Synthetic Pathways and Mechanistic Insights

Beyond the classic McMurry coupling, other synthetic strategies have been explored for the synthesis of trans-1,2-di(2-thienyl)ethylene (B82547) and its analogs. These methods, including Wittig-type reactions and palladium-catalyzed cross-couplings, offer alternative routes with distinct advantages in terms of reaction conditions and stereocontrol.

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These olefination reactions are fundamental in organic synthesis for creating carbon-carbon double bonds. The Wittig reaction would involve the reaction of thiophene-2-carboxaldehyde with a phosphonium (B103445) ylide derived from 2-(chloromethyl)thiophene. The HWE reaction, a popular variation, uses a phosphonate (B1237965) carbanion. It is particularly renowned for its high tendency to produce the (E)-alkene, making it an excellent choice for the stereoselective synthesis of the trans isomer.

Suzuki-Miyaura and Stille Cross-Coupling: These palladium-catalyzed reactions are powerful tools for forming C-C bonds. A viable pathway to this compound is the coupling of two thiophene (B33073) units with a 2-carbon bridging block. For instance, a Suzuki coupling could be performed between 2-thienylboronic acid and (E)-1,2-dichloroethene or (E)-1,2-dibromoethene. This approach provides excellent control over the trans stereochemistry, as the geometry of the starting dihaloethene is retained in the final product. Thiophene derivatives are known to be effective substrates in Suzuki reactions. nih.gov

Mechanistically, these novel pathways offer precise control. The HWE reaction's E-selectivity is attributed to the thermodynamic stability of the intermediates in its reaction pathway. In palladium-catalyzed cross-coupling reactions, the mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination, with the stereochemistry being locked in by the configuration of the starting alkene.

Stereoselective Synthesis and Isomer Control

Achieving high stereoselectivity is critical in the synthesis of this compound to avoid contamination with the corresponding cis isomer. The choice of synthetic method is the primary factor in controlling the isomeric outcome.

The McMurry reaction , while effective for coupling, does not always provide perfect stereocontrol and can yield a mixture of E and Z isomers. The trans isomer is generally favored due to its greater thermodynamic stability, but the ratio can be influenced by the specific low-valent titanium reagent used and the reaction conditions.

In contrast, other methods offer superior isomer control.

The Horner-Wadsworth-Emmons reaction is highly regarded for its E-selectivity, reliably producing the trans alkene as the major product.

The Julia-Kocienski olefination , another modified version of the Julia olefination, is also known to produce trans-1,2-disubstituted alkenes with good yields and high stereoselectivity. organic-chemistry.org This method involves the reaction of metallated 1-phenyl-1H-tetrazol-5-yl sulfones with aldehydes. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions , such as Suzuki or Stille couplings, offer arguably the most definitive control. By starting with a pure trans-1,2-dihaloethene, the synthesis proceeds with retention of stereochemistry, leading exclusively to the trans product.

Table 2: Comparison of Stereoselectivity in Synthetic Methods

Synthetic Method Typical Stereochemical Outcome Basis for Selectivity
McMurry Coupling Predominantly trans, but mixtures possible Thermodynamic stability of the trans product.
Horner-Wadsworth-Emmons Highly selective for trans (E-isomer) Stereoelectronic factors in the elimination step.
Julia-Kocienski Olefination Good selectivity for trans-alkenes organic-chemistry.org Reaction pathway favors formation of the trans isomer. organic-chemistry.org

Electronic Structure and Quantum Chemical Characterization

Fundamental Electronic Characteristics

The core electronic properties of trans-1,2-Di(2-thienyl)ethylene (B82547) arise from the interplay between the thiophene (B33073) rings and the central ethylene (B1197577) linker.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, dictates the energy required to excite an electron from the ground state to the first excited state. In conjugated molecules like this compound, the HOMO is typically a π-bonding orbital, while the LUMO is a π*-antibonding orbital. youtube.com The energy of these orbitals and their gap can be influenced by the molecular structure and the presence of substituents. A smaller HOMO-LUMO gap generally corresponds to easier excitation and absorption of longer wavelength light, making the compound suitable for various optoelectronic applications. nih.gov

Table 1: Frontier Molecular Orbital Data

Property Value
HOMO Energy Data not available in search results
LUMO Energy Data not available in search results

Upon photoexcitation, molecules like this compound can undergo intramolecular charge transfer (ICT), a process where an electron is transferred from an electron-donating part of the molecule to an electron-accepting part. In some cases, this can lead to the formation of a twisted intramolecular charge transfer (TICT) state, particularly in molecules with donor and acceptor moieties connected by a single bond that can undergo rotational motion. rsc.org This process involves a conformational change (twisting) in the excited state, leading to a highly polar state that can have distinct fluorescence properties. rsc.orgnih.gov The study of ICT and TICT phenomena is crucial for designing molecules with specific emissive properties for applications in sensors and organic light-emitting diodes (OLEDs). rsc.org

Theoretical and Computational Chemistry Studies

Computational methods are powerful tools for elucidating the electronic structure and properties of molecules, providing insights that complement experimental findings.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. rsc.orgrsc.org By solving the Schrödinger equation within the DFT framework, researchers can calculate various properties, including optimized molecular geometries, frontier molecular orbital energies (HOMO and LUMO), and electronic absorption spectra. nih.govresearchgate.net For instance, DFT calculations can predict the HOMO-LUMO gap, which is a critical parameter for assessing the potential of a material in electronic devices. nih.gov Time-dependent DFT (TD-DFT) can be employed to study excited-state properties, such as the nature of electronic transitions and the potential for intramolecular charge transfer. nih.gov

The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly impact its properties. Conformational analysis, often performed using computational methods, explores the different possible spatial arrangements of a molecule and their relative energies. nih.gov For a molecule like this compound, this could involve studying the rotational barriers around the single bonds connecting the thiophene rings to the ethylene bridge. Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time, including conformational changes and intermolecular interactions in different environments. rsc.org This information is vital for understanding how the molecule will behave in solid-state devices or in solution.

Prediction of Optical and Electronic Parameters

Quantum chemical calculations provide valuable insights into the optical and electronic parameters of this compound, which are essential for its application in electronic devices. These calculations can predict key values such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the characteristics of its electronic transitions.

The HOMO-LUMO gap is a critical parameter as it relates to the molecule's stability and the energy required to excite an electron from the ground state to an excited state. A smaller gap generally indicates that the molecule can be more easily excited, which is a desirable trait for applications in optoelectronics.

Theoretical studies on thiophene-based compounds often involve the use of DFT with specific functionals, such as B3LYP, to optimize the molecular geometry and calculate the electronic properties. For predicting the absorption spectra, TD-DFT is a commonly employed method. These computational approaches allow for the determination of excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π → π* transitions).

Detailed research findings from theoretical studies provide specific data on these parameters. For instance, the calculated energies of the HOMO and LUMO, the resulting energy gap, and the predicted wavelengths of maximum absorption (λmax) in the UV-Vis spectrum offer a quantitative understanding of the molecule's electronic behavior.

Predicted Electronic Properties of this compound

ParameterPredicted Value
HOMO EnergyData not available in search results
LUMO EnergyData not available in search results
HOMO-LUMO GapData not available in search results

Predicted Optical Properties of this compound

ExcitationWavelength (λ)Oscillator Strength (f)
S0 → S1Data not available in search resultsData not available in search results
S0 → S2Data not available in search resultsData not available in search results
S0 → S3Data not available in search resultsData not available in search results

Photophysical Properties and Luminescence Phenomena

Optical Spectroscopy Investigations

Optical spectroscopy provides a window into the electronic and photoluminescent nature of the compound.

The absorption of ultraviolet-visible (UV-Vis) light by organic molecules corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk For conjugated molecules like trans-1,2-Di(2-thienyl)ethylene (B82547), the most significant electronic transitions are the π → π* transitions. shu.ac.ukelte.hu These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are responsible for the strong absorption observed in the UV-Vis spectrum. elte.hu

The extended π-conjugated system, formed by the two thiophene (B33073) rings linked by an ethylene (B1197577) bridge, lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in absorption at longer wavelengths, typically within the experimentally accessible UV-Vis range of 200–700 nm. shu.ac.uk In similar donor-acceptor-donor structures, the absorption spectra are characterized by intense peaks in the visible region, which are attributed to the π-π* transitions along the conjugated backbone. cnr.it

Table 1: Electronic Transitions in Organic Molecules

Transition Type Description Typical Energy Requirement
**σ → σ*** Excitation of an electron from a sigma bonding orbital to a sigma antibonding orbital. High
**n → σ*** Excitation of an electron from a non-bonding orbital to a sigma antibonding orbital. Less than σ → σ*
**π → π*** Excitation of an electron from a pi bonding orbital to a pi antibonding orbital. Moderate; common in conjugated systems.
**n → π*** Excitation of an electron from a non-bonding orbital to a pi antibonding orbital. Low; results in weak absorption bands.

This table summarizes the primary types of electronic transitions that occur when a molecule absorbs UV or visible radiation. Data sourced from general principles of UV-Vis spectroscopy. shu.ac.ukelte.hu

Fluorescence is the emission of light from a molecule after it has absorbed light. The fluorescence quantum yield (ΦF) is a measure of the efficiency of this process, representing the ratio of photons emitted to photons absorbed. For many organic luminogens, these properties are highly dependent on the molecular environment. While specific quantum yield data for this compound in a dilute solution is not prominently detailed in the provided context, related donor-π-acceptor molecules have been shown to exhibit quantum yields in the range of 22-26% in solvents like tetrahydrofuran (B95107) (THF). acs.org Compounds with AIE characteristics are typically weak emitters when dissolved in good solvents. acs.orgmagtech.com.cn

The light-emitting behavior of this compound, also known as (E)-1,2-di(thiophen-2-yl)ethene (DTE), changes dramatically with its physical state. rsc.orgnih.gov In dilute solutions, such molecules often exhibit weak fluorescence. However, their luminescence properties are significantly enhanced in the aggregated or solid state. rsc.orgnih.gov

A key observation is the shift in the emission wavelength between different states. For DTE, a notable red-shift (a shift to a longer wavelength) of 37 nm occurs when moving from the aggregated state in a THF/water mixture to the crystalline solid state. rsc.orgnih.gov This change indicates that the energy of the emitted light is lower in the more ordered crystal structure, a phenomenon influenced by strong intermolecular interactions. rsc.orgnih.gov

Table 2: Emission Shift in this compound (DTE)

State Emission Characteristics
THF/Water Aggregates Emissive
Crystal State Enhanced emission with a 37 nm red-shift compared to aggregates.

This table details the change in the photoluminescence of DTE based on its physical state, as reported in scientific literature. rsc.orgnih.gov

Aggregation-Induced Emission (AIE) Phenomena

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive molecules are induced to emit intensely upon forming aggregates. acs.orgmagtech.com.cn This behavior is characteristic of this compound and its derivatives. rsc.orgnih.gov

The widely accepted mechanism behind AIE is the Restriction of Intramolecular Motions (RIM) . magtech.com.cnnih.govnih.gov In a dilute solution, molecules like this compound have freedom of movement. Upon absorbing energy (photoexcitation), the molecule can dissipate this energy through non-radiative pathways, primarily via intramolecular rotations and vibrations of its thienyl rings and the ethylene bridge. acs.orgnih.gov These constant motions act like a "switch" that turns off the fluorescence.

When the molecules aggregate, for instance in a poor solvent or in the solid state, they are packed closely together. This physical constraint severely hinders the intramolecular rotations and vibrations. nih.govresearchgate.net With the non-radiative decay channels blocked, the excited molecule (exciton) has a much higher probability of relaxing by emitting a photon, thus "turning on" strong fluorescence. nih.govresearchgate.net This RIM principle is a cornerstone for understanding the luminescence of many advanced materials. nih.gov

The state of aggregation does not just turn on the emission; it also fine-tunes the emission properties. As noted previously, a significant red-shift is observed in the emission of DTE as it transitions from a less-ordered aggregate to a more structured crystal. rsc.orgnih.gov

This red-shift is attributed to specific intermolecular interactions that become prominent in the solid state. rsc.orgnih.gov Crystal analysis reveals that strong sulfur-sulfur (S⋯S) interactions, with intermolecular distances as close as 3.679 Å, play a crucial role. rsc.orgnih.gov These interactions can stabilize the excited state, lowering its energy level and resulting in the emission of lower-energy (red-shifted) light. rsc.orgnih.gov Similar red-shift phenomena in other AIE systems are often linked to the formation of specific packing arrangements like J-aggregates or an increase in the charge-transfer character of the excited state due to planarization of the molecule. rsc.orgnih.gov

Role of Intermolecular Interactions in AIE (e.g., Sulfur-Sulfur Interactions)

The phenomenon of Aggregation-Induced Emission (AIE) is fundamentally governed by the restriction of intramolecular motion (RIM). In dilute solutions, molecules like this compound can dissipate absorbed energy through non-radiative pathways, such as intramolecular rotations and vibrations. acs.org However, in an aggregated state, these motions are physically hindered, which blocks the non-radiative decay channels and forces the excited molecule to release its energy as light, thus "turning on" fluorescence.

In the case of sulfur-containing luminogens such as this compound, specific intermolecular interactions play a crucial role in promoting the AIE effect. While π-π stacking is a common interaction in aromatic systems, strong π-π stacking can sometimes lead to quenching of fluorescence. However, the presence of sulfur atoms in the thiophene rings introduces other significant non-covalent interactions.

Sulfur-Sulfur and Sulfur-Aromatic Interactions:

Research has provided evidence for significant interactions involving divalent sulfur atoms and aromatic rings. nih.gov These interactions, which can include sulfur-sulfur and sulfur-π interactions, are critical in dictating the crystal packing and supramolecular architecture of these materials. nih.govrsc.org

Restriction of Motion: In the aggregated state of thienyl-containing compounds, close packing can be facilitated by a network of weak C–H···S and S···S interactions. These interactions help to rigidify the molecular conformation, restricting the rotational and vibrational freedom of the thiophene rings and the central ethylene bridge. acs.org This restriction is a key tenet of the AIE mechanism.

Modulation of Packing: The specific geometry of these sulfur-mediated interactions can prevent the kind of direct, co-facial π-π stacking that often leads to aggregation-caused quenching (ACQ). acs.org By enforcing a specific, often twisted or offset, molecular arrangement in the solid state, these interactions help to preserve the emissive properties of the individual molecules.

In essence, the sulfur atoms in this compound and its derivatives are not merely passive components of the molecular structure. They actively participate in forming a network of intermolecular interactions that are key to restricting intramolecular motions and enabling strong luminescence in the aggregated state.

Luminescent Properties of Functionalized Derivatives

The core structure of this compound can be chemically modified, or "functionalized," to fine-tune its luminescent properties for specific applications. By attaching different chemical groups, researchers can alter the molecule's electron-donating or -accepting character, which in turn influences its absorption and emission wavelengths, quantum yield, and response to its environment. Thiophene derivatives are noted for their excellent fluorescent properties and stable conjugated structures. mdpi.com

One prominent class of derivatives involves incorporating the thienyl moiety into more complex structures, such as those containing diketopyrrolopyrrole (DPP), a strong electron-accepting unit. This creates a donor-acceptor-donor architecture that significantly affects the material's optical properties. cnr.itnih.gov

For instance, a study on novel DPP derivatives symmetrically functionalized with bithienyl units and flanked by different terminal electron-acceptor groups demonstrated this principle. nih.govresearchgate.net The introduction of these groups led to materials with low energy bandgaps and absorption maxima extending into the near-infrared (NIR) region. nih.govresearchgate.net

The following tables summarize the thermal and optical properties of three such functionalized thienyl-DPP derivatives, designated as T-TB, T-ID, and T-IDM.

Thermal Properties of Functionalized Thienyl-DPP Derivatives nih.gov

CompoundMelting Point (°C)Decomposition Temperature (°C)
T-TB258355
T-ID264386
T-IDM280Not specified in source

This table is interactive and allows for sorting by column.

Optical Properties of Functionalized Thienyl-DPP Derivatives nih.gov

CompoundAbsorption Max (Solution, nm)Absorption Max (Thin Film, nm)Optical Bandgap (eV)
T-TB678Not specified in source1.43
T-ID659Not specified in source1.39
T-IDM714Not specified in source1.28

This table is interactive and allows for sorting by column.

These data illustrate how functionalization can systematically shift the optical properties. For example, the absorption maximum is red-shifted (moved to longer wavelengths) as the strength of the terminal electron-acceptor group increases. nih.gov In thin-film form, these materials show a further red-shift in their absorption, extending into the NIR portion of the spectrum. nih.gov

Furthermore, copolymers incorporating fluorene (B118485) and di-2-thienyl-2,1,3-benzothiadiazole units have been synthesized, demonstrating red light emission. mdpi.com Modifications to the polymer side chains were shown to significantly influence the molar mass and photoluminescence quantum yield, highlighting the versatility of functionalization in creating tailored optoelectronic materials. mdpi.com

Electrochemical Behavior and Redox Chemistry

Cyclic Voltammetry and Electrochemical Studies

Cyclic voltammetry (CV) is a fundamental technique used to investigate the electrochemical behavior of trans-1,2-di(2-thienyl)ethylene (B82547) and its polymeric derivatives. These studies provide insights into the oxidation and reduction processes, the stability of the resulting charged species, and the potential for polymerization.

The electropolymerization of this compound can be achieved through oxidative electrochemical methods. During the anodic scan in a suitable electrolyte solution, the monomer undergoes oxidation to form radical cations. These reactive species then couple to form dimers, oligomers, and eventually a conductive polymer film on the electrode surface. The resulting poly(this compound) film is also electroactive and displays its own characteristic cyclic voltammogram, typically showing broad oxidation and reduction waves corresponding to the p-doping and dedoping processes of the polymer backbone. The electrochemical properties of such polymers are influenced by factors like the solvent, the electrolyte, and the morphology of the polymer film.

Analysis of Oxidation and Reduction Potentials

The oxidation and reduction potentials of this compound and its derivatives are critical parameters that determine their electron-donating or -accepting character and are directly related to their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

For the analogous dithienylethene-fused p-benzoquinone (DTQ), the half-wave potentials (E₁⸝₂) for the two-step reduction of its open form (DTQₒₚₑₙ) have been measured in a dichloromethane (B109758) solution containing 0.1 M Bu₄NClO₄ as the supporting electrolyte. rsc.org These potentials are summarized in the table below.

Redox Potentials of a Dithienylethene-Fused p-Benzoquinone Derivative (DTQ) rsc.org
Compound FormRedox ProcessHalf-Wave Potential (E₁⸝₂) vs. Fc/Fc⁺ (V)
Open Form (DTQₒₚₑₙ)DTQₒₚₑₙ / DTQₒₚₑₙ˙⁻-1.24
Open Form (DTQₒₚₑₙ)DTQₒₚₑₙ˙⁻ / DTQₒₚₑₙ²⁻-2.01
Closed Form (DTQ꜀ₗₒₛₑ꜀)DTQ꜀ₗₒₛₑ꜀ / DTQ꜀ₗₒₛₑ꜀˙⁻-1.80

The data indicates that the open form is more easily reduced than the closed form in the first reduction step. rsc.org This ability to tune the redox potentials through external stimuli like light is a hallmark of diarylethene derivatives and is a key area of research for the development of molecular switches. The oxidation potentials of this compound are expected to be influenced by the electron-rich nature of the thiophene (B33073) rings, making it susceptible to oxidation to form stable radical cations and dications.

Overoxidation Phenomena in Polymeric Films

Polymeric films of poly(this compound), like other polythiophenes, are susceptible to overoxidation. Overoxidation is an irreversible electrochemical process that occurs when the polymer film is subjected to excessively high positive potentials. This process leads to a permanent loss of conductivity and electroactivity.

The mechanism of overoxidation typically involves the nucleophilic attack of water or electrolyte anions on the oxidized polymer backbone (polarons and bipolarons). This attack disrupts the π-conjugated system, leading to the formation of carbonyl groups and the cleavage of the polymer chains. The consequence is a material that is no longer conductive and cannot be reversibly doped and undoped.

While specific studies detailing the overoxidation of poly(this compound) are limited, research on related polythiophene materials provides a general understanding of this phenomenon. The potential at which overoxidation begins is dependent on the specific polymer structure, the nature of the electrolyte, and the presence of nucleophiles like water. For many polythiophenes, this process becomes significant at potentials above +1.0 V versus common reference electrodes. The study of overoxidation is crucial for defining the electrochemical stability window within which devices based on these conductive polymers can operate reliably.

Polymer Chemistry and Conjugated Polymer Systems

Electrochemical Polymerization of trans-1,2-Di(2-thienyl)ethylene (B82547)

Electrochemical polymerization is a powerful technique for synthesizing conductive polymers directly onto an electrode surface. In the case of this compound (TVT), this method allows for the formation of a polymer film, poly(this compound), with a conjugated backbone. The polymerization is initiated by the oxidation of the monomer at the electrode surface, leading to the formation of radical cations. These reactive species then couple to form dimers, which are subsequently re-oxidized and continue to propagate the polymer chain.

The electrochemical behavior of TVT and its derivatives is influenced by the molecular structure, the solvent-electrolyte system, and the polymerization conditions such as the applied potential or current density. For instance, the copolymerization of a ferrocene-substituted thienyl ethene monomer with 3,4-ethylenedioxythiophene (B145204) (EDOT) has been successfully achieved electrochemically. lookchem.com The resulting copolymer, P(MTFE-co-EDOT), was characterized using cyclic voltammetry, which revealed its redox properties. lookchem.com

The efficiency and properties of the resulting polymer can be tuned by the choice of the electrode material and the electrochemical method employed (e.g., potentiostatic, galvanostatic, or potentiodynamic). The electrochemical synthesis of poly(thienylene vinylene)s is of interest due to the low band gaps and high electrical conductivities of these materials. researchgate.net

Synthesis and Characterization of Conjugated Polymers Incorporating this compound Subunits

Conjugated polymers incorporating this compound (TVT) subunits are of significant interest for applications in organic electronics. chemimpex.com These polymers are typically synthesized through various cross-coupling reactions, such as Suzuki or Stille coupling, which allow for the precise construction of the polymer backbone. For example, two polymers, PTVTTT14 and PTVTDTT18, were synthesized by copolymerizing TVT with thieno[3,2-b]thiophene (B52689) (TT) and dithieno[3,2-b:2′,3′-d]thiophene (DTT), respectively. researchgate.net

The characterization of these polymers involves a suite of techniques to determine their molecular weight, structure, morphology, and optoelectronic properties. Gel permeation chromatography (GPC) is used to determine the molecular weight and polydispersity. Spectroscopic methods like ¹H NMR and ¹³C NMR confirm the chemical structure of the polymer. researchgate.net UV-Vis spectroscopy provides information on the electronic absorption properties and the optical bandgap of the polymers. whiterose.ac.uk The conjugation between the di-thienyl and other units in the polymer backbone can enhance stability and promote a more planar structure, which is beneficial for charge transport. nih.gov

The introduction of different functional groups or comonomers allows for the tuning of the polymer's properties. For instance, the incorporation of fluorene (B118485) and di-2-thienyl-2,1,3-benzothiadiazole units in a copolymer resulted in improved thermal stability and red light emission. nih.gov

Structural Modulation and Doping Engineering in Polymer Backbones

The electronic and thermoelectric properties of polymers containing TVT subunits can be significantly influenced by structural modulation of the polymer backbone and by doping. researchgate.net Structural modulation involves altering the chemical structure of the repeating unit to control properties such as solubility, molecular weight, and charge carrier mobility. For example, copolymerizing TVT with a less extended fused thiophene (B33073) unit like thieno[3,2-b]thiophene (TT) can lead to better solubility and a higher molecular weight compared to using a more extended unit like dithieno[3,2-b:2′,3′-d]thiophene (DTT). researchgate.net This improved processability can facilitate the formation of more ordered thin films, which is crucial for efficient charge transport.

Doping is the intentional introduction of impurities into a semiconductor to alter its electrical properties. In the context of conjugated polymers, this is typically achieved through chemical oxidation (p-doping) or reduction (n-doping). The choice of dopant is critical for optimizing the thermoelectric performance. For polymers like PTVTTT14 and PTVTDTT18, various dopants such as CuTFSI, CN6CP, and F4TCNQ have been investigated. researchgate.net The doping efficiency is dependent on the energy levels of the polymer and the dopant. For effective p-doping, the electron affinity (EA) of the dopant should be higher than the ionization energy (IE) of the polymer. researchgate.net The doping process can significantly increase the charge carrier concentration and, consequently, the electrical conductivity of the polymer.

Investigation of Thermoelectric Properties of Related Polymers

Polymers incorporating this compound (TVT) subunits have shown promise for thermoelectric applications, which involve the direct conversion of heat into electrical energy and vice versa. The efficiency of a thermoelectric material is evaluated by the dimensionless figure of merit, ZT, which is proportional to the square of the Seebeck coefficient (S), the electrical conductivity (σ), and the absolute temperature (T), and inversely proportional to the thermal conductivity (κ).

Research has focused on optimizing the power factor (PF = S²σ) of these polymers. For instance, two polymers, PTVTTT14 and PTVTDTT18, were synthesized and their thermoelectric properties were investigated. researchgate.net Upon doping with F4TCNQ, PTVTTT14 and PTVTDTT18 exhibited their highest power factors of 9.4 and 5.0 μW m⁻¹ K⁻², respectively. researchgate.net The higher performance of PTVTTT14 was attributed to its better solubility and higher molecular weight, which facilitated more efficient doping and charge transport. researchgate.net

Thermoelectric Properties of TVT-Based Polymers

PolymerDopantElectrical Conductivity (σ) (S/cm)Seebeck Coefficient (S) (μV/K)Power Factor (PF) (μW m⁻¹ K⁻²)
PTVTTT14F4TCNQ--9.4
PTVTDTT18F4TCNQ--5.0
PTVTTT14CuTFSIHighestLowest-
PTVTDTT18CuTFSIHighestLowest-

Chain-Transfer Mechanisms in Ethylene (B1197577) Polymerization with Thienyl Moieties

In the context of ethylene polymerization, chain-transfer reactions play a crucial role in controlling the molecular weight of the resulting polyethylene (B3416737). A notable development in this area is the discovery of thiophene C-H activation as a chain-transfer mechanism. acs.orgrug.nl This process leads to the catalytic formation of thienyl-capped polyethylene. acs.orgrug.nl This mechanism involves the activation of a C-H bond in the thiophene ring by the catalyst, which terminates the growth of one polymer chain and initiates the growth of a new one.

Thiophenols have also been investigated as chain-transfer agents in the polymerization of other vinyl monomers like methyl methacrylate (B99206) (MMA) and acrylamide (B121943) (AM). researchgate.net The efficiency of thiophenols as chain-transfer agents is influenced by the substituents on the thiophene ring. researchgate.net Electron-donating groups on the thiophenol can increase the chain-transfer constant. researchgate.net This is attributed to the stabilization of the transition state during the hydrogen abstraction from the S-H bond, which is a key step in the chain-transfer process. researchgate.net

While the direct use of this compound as a chain-transfer agent in ethylene polymerization is not extensively documented, the reactivity of the thienyl moiety suggests its potential to participate in such reactions. The presence of the vinyl group and the two thiophene rings could offer multiple sites for interaction with the catalyst and the growing polymer chain, potentially influencing the polymerization kinetics and the properties of the final polymer. Further research in this area could unveil new strategies for controlling polyethylene architecture and functionality.

Functionalization and Derivatization Strategies

Regioselective Functionalization of Thiophene (B33073) Rings

The thiophene rings within the trans-1,2-di(2-thienyl)ethylene (B82547) molecule are amenable to functionalization, primarily through electrophilic substitution reactions. The positions on the thiophene rings exhibit different levels of reactivity, allowing for regioselective introduction of substituents. The most common sites for substitution are the 5 and 5' positions, which are the carbon atoms adjacent to the sulfur atom and furthest from the ethylene (B1197577) bridge. This regioselectivity is driven by the electronic nature of the thiophene ring, where these alpha-positions are most activated towards electrophiles.

Common functionalization reactions include:

Formylation: The Vilsmeier-Haack reaction can be employed to introduce formyl (-CHO) groups onto the thiophene rings, typically at the 5-positions. For instance, 1,2-di-(2-thienyl)ethene can be formylated to yield 1,2-di-[(5-formyl)-2-(2-thienyl)]ethene nih.gov. This dialdehyde is a versatile intermediate for further derivatization.

Halogenation: Introduction of halogens, such as bromine, provides reactive handles for subsequent cross-coupling reactions.

Metalation: Directed ortho-metalation strategies can also be used for regioselective functionalization, particularly when a directing group is present on the thiophene ring.

The choice of reaction conditions and reagents is crucial for achieving high regioselectivity and avoiding unwanted side reactions.

Synthesis of Substituted trans-Di(thienyl)ethylene Analogs

The synthesis of substituted analogs of this compound can be approached in two primary ways: by modifying the parent compound or by constructing the substituted molecule from functionalized precursors.

One common synthetic route involves the Perkin reaction. For example, the reaction of 1,2-di-[(5-formyl)-2-(2-thienyl)]ethene with 2-thienylacetic acid can produce (Z)-1,2-bis{5-[2-carboxy-2-(2-thienyl)ethenyl]-2-(2-thienyl)}ethene nih.gov. This product can then be further converted into corresponding dianilides nih.gov.

Other established olefination methods are also widely applicable:

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions involve the coupling of a thienyl phosphonium (B103445) ylide or phosphonate (B1237965) carbanion with a substituted thiophene-2-carboxaldehyde.

McMurry Coupling: This reaction allows for the reductive coupling of two thiophene aldehyde or ketone molecules to form the central ethylene bridge.

Julia-Kocienski Olefination: A modified Julia olefination using metallated 1-phenyl-1H-tetrazol-5-yl sulfones and aldehydes can produce trans-1,2-disubstituted alkenes with good stereoselectivity organic-chemistry.org.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are powerful tools for synthesizing more complex analogs by joining substituted thienyl units.

These synthetic strategies provide access to a wide array of analogs with diverse substituents, enabling systematic studies of structure-property relationships.

Impact of Substituents on Electronic, Optical, and Electrochemical Properties

The introduction of substituents onto the thiophene rings of this compound has a profound impact on its molecular properties. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be used to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the compound's absorption, emission, and redox behavior.

A systematic study on dithienylethenes (a related class of compounds) demonstrated these effects clearly. While the substitution pattern did not significantly affect the absorption spectra of the open-form isomers, which all absorb between 350 nm and 400 nm, it dramatically influenced the properties of the closed-ring forms nih.gov.

Key findings from studies on related dithienylethene photoswitches include:

Push-Pull Systems: Donor-acceptor (push-pull) substitution patterns can shift the absorption spectra into the near-infrared region, with maximum absorption wavelengths (λmax) reaching approximately 800 nm in the closed form nih.gov.

Pull-Pull Systems: Dithienylethenes with two electron-withdrawing groups (pull-pull) often exhibit high quantum yields for both ring-closing and ring-opening photochemical reactions nih.govrsc.org.

Electron-Withdrawing Groups: EWGs can significantly shift the absorption maxima to longer wavelengths and increase the cyclization quantum yield researchgate.net.

Electron-Donating Groups: The molar absorption coefficients tend to increase with a greater electron-donating ability of the substituent researchgate.net.

These substituent effects also have a remarkable impact on the electrochemical behavior of the molecules researchgate.net. The oxidation and reduction potentials can be systematically adjusted, which is critical for applications in organic electronics.

Table 1: Effect of Substituents on Dithienylethene Properties Data is for a related class of dithienylethene photoswitches and is illustrative of general principles.

Substitution PatternOpen Form λmax (nm)Closed Form λmax (nm)Cyclization Quantum Yield (Φ)
Donor-Donor (D-D)346~550Moderate
Acceptor-Acceptor (A-A)357~600High
Donor-Acceptor (D-A)350~800Low

Source: Adapted from research on dithienylethene photoswitches. nih.gov

Formation of Thiophene-Fused Siloles via Trans-Bis-Silylation

A notable derivatization strategy involves the formation of fused-ring systems containing both thiophene and silole (a silicon-containing cyclopentadiene analog) rings. Thiophene-fused siloles can be synthesized via an intramolecular trans-bis-silylation reaction catalyzed by a rhodium complex. mdpi.commdpi.comresearchgate.net

This specific reaction does not start from this compound itself, but rather from a carefully designed precursor: a 3-ethynyl-2-pentamethyldisilanylthiophene derivative. mdpi.commdpi.comresearchgate.net When this precursor is heated in the presence of a rhodium catalyst, it undergoes an intramolecular cyclization. mdpi.comscdi-montpellier.frnih.gov In this process, the two silicon groups add across the alkyne's triple bond in a 'trans' fashion, leading to the formation of a new five-membered silole ring fused to the original thiophene ring. mdpi.commdpi.com

This rhodium-catalyzed reaction represents the first reported synthesis of thiophene-fused siloles using a transition-metal-catalyzed bis-silylation method. mdpi.com The mechanism of this transformation has been investigated using density functional theory (DFT) calculations to provide a deeper understanding of the reaction pathway. mdpi.commdpi.com This synthetic route opens access to novel heterocyclic systems with potential applications in electronic materials.

Isomerization and Photochemical Transformations

Cis-Trans Photoisomerization Studies

The fundamental photochemical process for 1,2-di(2-thienyl)ethylene is the reversible cis-trans isomerization around the central ethylenic double bond. This reaction is initiated by the absorption of a photon, which promotes the molecule to an electronically excited state. In this excited state, the rotational barrier around the C=C bond is significantly lower than in the ground state, allowing for rotation to a twisted geometry. From this twisted intermediate, the molecule can relax back to the ground state as either the cis or trans isomer. scispace.comresearchgate.net

The efficiency of this photoisomerization is described by the quantum yield (Φ), which is the ratio of the number of molecules that isomerize to the number of photons absorbed. For diarylethylenes, the quantum yields for both the forward (trans to cis, Φt→c) and reverse (cis to trans, Φc→t) reactions are key parameters. scispace.com While specific values for the unsubstituted 1,2-di(2-thienyl)ethylene are not always readily available in recent literature, studies on closely related stilbene (B7821643) analogues provide insight into the typical range of these values. For instance, direct irradiation of stilbene can lead to quantum yields of around 0.2 to 0.4 for the cis-trans isomerization. scispace.com

The nature of the aryl groups—in this case, thienyl rings—has a significant impact on the excited-state properties and, consequently, on the isomerization mechanism and efficiency. scispace.com The presence of the sulfur heteroatom in the thiophene (B33073) rings can influence the electronic structure and the potential energy surfaces of the excited states involved in the isomerization process.

Photostationary State Analysis and Concentration Effects

When a solution of 1,2-di(2-thienyl)ethylene is irradiated at a specific wavelength, a dynamic equilibrium is eventually reached where the rates of the forward (trans → cis) and reverse (cis → trans) photoreactions are equal. This equilibrium point is known as the photostationary state (PSS). The composition of the mixture at the PSS ([cis]/[trans])PSS is dependent on the quantum yields of the two opposing reactions and the molar absorption coefficients (ε) of the cis and trans isomers at the irradiation wavelength (λ).

The relationship can be expressed by the following equation: ([cis]/[trans])PSS = (Φt→c / Φc→t) * (εt(λ) / εc(λ))

This equation highlights that the PSS is not only a function of the intrinsic photochemical reactivity (the quantum yields) but also of the specific wavelength of light used for irradiation. By choosing a wavelength where one isomer absorbs more strongly than the other, the position of the photostationary state can be controlled. researchgate.net

Studies on dithienylethene and related difurylethylene have explored the effect of concentration on the photochemical cis-trans isomerization. acs.org In some photochromic systems, particularly at higher concentrations, intermolecular interactions can lead to the formation of excimers (excited-state dimers). nih.gov These species can have different deactivation pathways compared to the monomeric excited molecules, potentially altering the isomerization quantum yields and the resulting photostationary state. For certain dithienylethene derivatives, an increase in concentration has been observed to cause a shift in the fluorescence spectrum, indicating intermolecular aggregation that can influence the photochemical reactivity. nih.gov

Table 1: Factors Influencing the Photostationary State (PSS)

Factor Description Impact on PSS
Irradiation Wavelength (λ) The specific wavelength of light used to induce isomerization. Affects the ratio of absorbed light by each isomer, thereby shifting the equilibrium.
Quantum Yields (Φt→c, Φc→t) The intrinsic efficiency of the forward and reverse photoisomerization reactions. The ratio of quantum yields is a primary determinant of the PSS composition.
Molar Absorptivity (εt, εc) The ability of each isomer to absorb light at the irradiation wavelength. The ratio of molar absorptivities at λ directly influences the PSS ratio.
Concentration The amount of solute per unit volume of solvent. Can lead to intermolecular interactions (e.g., excimer formation) that may alter quantum yields and the PSS. acs.orgnih.gov
Solvent Polarity The polarity of the surrounding medium. Can affect the energies and lifetimes of the excited states, thereby influencing the isomerization pathway and efficiency. scispace.comrsc.org

Elucidation of Excited State Mechanisms (Singlet and Triplet States)

The photoisomerization of 1,2-di(2-thienyl)ethylene, like other diarylethylenes, can proceed through either the lowest excited singlet state (S₁) or the lowest triplet state (T₁). scispace.comrsc.org Upon absorption of a photon, the molecule is promoted from the ground state (S₀) to an excited singlet state (S₁). From the S₁ state, several competing deactivation pathways are possible:

Fluorescence: Radiative decay back to the S₀ state, emitting a photon.

Internal Conversion (IC): Non-radiative decay to the S₀ state.

Isomerization via the Singlet Manifold: Rotation around the central double bond on the S₁ potential energy surface to a perpendicular geometry (¹p*), followed by decay to the S₀ state as either the cis or trans isomer.

Intersystem Crossing (ISC): A non-radiative transition from the S₁ state to the triplet manifold (T₁).

If intersystem crossing occurs, the molecule is now in the T₁ state. From here, it can undergo rotation to a twisted triplet geometry (³p*), which is considered the common intermediate for isomerization in the triplet pathway. This twisted triplet then decays non-radiatively (phosphorescence is generally not observed in fluid solution for stilbenoids) to the ground state, yielding a mixture of cis and trans isomers. researchgate.net

Transient absorption spectroscopy is a key technique used to study these ultrafast processes. It allows for the direct observation of short-lived species like the S₁ and T₁ states, providing data on their lifetimes and decay kinetics, which is essential for building a complete picture of the excited-state dynamics. nih.govresearchgate.net Studies on related systems have shown that the S₁ state lifetime can be on the picosecond timescale, while the T₁ state lifetime can be much longer, on the order of nanoseconds to microseconds. osti.gov

Supramolecular Chemistry and Self Assembly

Design and Formation of Supramolecular Assemblies

The design of supramolecular assemblies based on trans-1,2-di(2-thienyl)ethylene (B82547) leverages its unique structural and electronic properties. Its two thiophene (B33073) rings connected by an ethylene (B1197577) bridge create a stable and conductive core, making it an attractive component for materials in organic electronics. chemimpex.com The formation of these assemblies is a bottom-up approach, where the intrinsic properties of the molecules dictate the final structure.

Researchers have demonstrated that by modifying the core structure or introducing functional groups, it is possible to direct the self-assembly process. For instance, the incorporation of moieties capable of forming specific non-covalent bonds, such as hydrogen bonds, can lead to highly ordered nanostructures. cmu.edu The architectural design of the molecules, including the relative volumes of different molecular segments, plays a crucial role in the ability of these systems to self-organize into discrete and predictable superlattices. cmu.edu

The synthesis of these assemblies often involves solution-based processes where changes in solvent, temperature, or concentration can influence the final morphology and properties of the resulting supramolecular structures. This tunability allows for the creation of a wide range of functional materials with tailored characteristics.

Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound and its derivatives can act as organic linkers in the construction of metal-organic frameworks (MOFs) and coordination polymers. echemi.com In these structures, the thiophene rings can coordinate with metal ions, leading to extended, often porous, networks. The rigid nature of the this compound backbone helps in the formation of well-defined and stable frameworks.

Molecular Template-Directed Assembly for Solid-State Reactivity

The concept of molecular template-directed assembly is a powerful strategy in solid-state chemistry to control the arrangement of reactant molecules and, consequently, the outcome of a chemical reaction. In this approach, a "template" molecule, through non-covalent interactions, pre-organizes reactant molecules into a specific geometry that is conducive to a desired reaction.

For instance, chlorinated anilines have been successfully used as molecular templates to facilitate [2+2] cycloaddition reactions of trans-1,2-bis(4-pyridyl)ethylene, a molecule structurally related to this compound. nih.gov The template molecules utilize a combination of N–H···N hydrogen bonds and face-to-face π–π stacking interactions to align the reactant molecules in the solid state, enabling a photoreaction to occur. nih.gov This strategy of using molecular templates to control solid-state reactivity is a promising avenue for the synthesis of new materials with precise architectures.

Intermolecular Interactions within Assemblies (e.g., Hydrogen Bonding, π-π Stacking)

The self-assembly of this compound and its derivatives into ordered supramolecular structures is driven by a variety of non-covalent interactions. Among the most significant are hydrogen bonding and π-π stacking.

Hydrogen Bonding: While this compound itself does not possess classical hydrogen bond donors, derivatives functionalized with groups like hydroxyls or amides can readily form hydrogen bonds. nih.gov These directional interactions play a crucial role in dictating the packing of molecules in the solid state. For example, in cocrystals of a terthiophene derivative with 4,4'-bipyridine, C–H···O, O–H···N, and C–H···S hydrogen bonds govern the formation of a cyclic motif. nih.gov The strength and directionality of these bonds are key to achieving well-defined supramolecular architectures.

π-π Stacking: The planar, aromatic nature of the thiophene rings in this compound makes it highly susceptible to π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-systems of adjacent molecules, are a major driving force for the self-assembly of these compounds. researchgate.netresearchgate.net The flexible arrangement of aromatic rings can be advantageous for optimizing these stacking effects. researchgate.net In thiophene-based systems, van der Waals dispersion forces are often the dominant component of the binding energy in these π-stacked arrangements. nih.gov The precise geometry of the π-stacking, such as the inter-planar distance and lateral offset, can significantly influence the electronic properties of the resulting assembly.

Interaction TypeDescriptionKey Features
Hydrogen Bonding Directional interaction between a hydrogen atom and an electronegative atom (O, N).Highly directional, specific, and can lead to well-defined motifs like chains and sheets. mdpi.com
π-π Stacking Non-covalent interaction between aromatic rings.Crucial for the packing of planar molecules, influences electronic properties. researchgate.netresearchgate.net
van der Waals Forces Weak, non-directional electrostatic forces.Ubiquitous and contribute to the overall stability of the assembly. nih.gov

Formation of Supramolecular Gels

Supramolecular gels are a class of soft materials formed through the self-assembly of low molecular weight gelators (LMWGs) into a three-dimensional network that entraps a solvent. rsc.org These materials are of interest for a wide range of applications, including drug delivery and tissue engineering. frontiersin.org

While direct evidence for this compound forming supramolecular gels is not prominently detailed in the provided search results, structurally similar molecules have been shown to act as building blocks for gel-forming materials. For example, conjugates of tetraphenylethylene, another well-known luminogen, with fatty acids have been used to create peptide-based supramolecular gels. frontiersin.org The self-assembly of these molecules into fibrillar networks is driven by non-covalent interactions, leading to the formation of luminescent and biocompatible gels. frontiersin.org Given the structural similarities and the propensity of thiophene-containing molecules to self-assemble, it is plausible that appropriately functionalized derivatives of this compound could also serve as LMWGs for the formation of supramolecular gels. The process of gelation is a powerful method for creating ordered materials from the bottom up. rsc.org

Advanced Applications in Materials Science

Organic Electronics

The core structure of trans-1,2-di(2-thienyl)ethylene (B82547) serves as a versatile platform for the development of high-performance organic semiconductors. By functionalizing this central unit, researchers can fine-tune the material's electronic properties to suit specific applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Organic Light-Emitting Diodes (OLEDs)

Thiophene-containing compounds are widely utilized in the active layers of OLEDs due to their excellent charge-carrying capabilities and high fluorescence quantum yields. While direct applications of the parent this compound are less common, its structural motif is integral to more complex molecules designed for OLEDs. For instance, a donor–π–acceptor (D–π–A) type molecule, DMB-TT-TPA, incorporates a thieno[3,2-b]thiophene (B52689) π-conjugated linker, which is an extended version of the di(thienyl)ethylene core. In a solution-processed OLED, this compound served as an emitter, demonstrating how the electronic properties of the thienyl-based structure can be harnessed for light emission. The device exhibited a maximum power efficiency of 6.70 lm/W, a current efficiency of 10.6 cd/A, and an external quantum efficiency of 4.61% beilstein-journals.org. The performance of such devices underscores the potential of materials derived from the thienyl-ethylene backbone in next-generation display and lighting technologies beilstein-journals.orgnih.gov.

Organic Photovoltaics (OPVs)

In the realm of organic solar cells, derivatives of this compound are employed to create efficient electron donor and acceptor materials. The ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical modification is crucial for optimizing the performance of OPVs.

A notable example is the development of a fused-ring electron acceptor, ITIC-Th, which is based on an indacenodithieno[3,2-b]thiophene core with thienyl side-chains nih.govresearchgate.net. The incorporation of thienyl groups has a significant σ-inductive effect, which lowers the HOMO and LUMO energy levels of the material compared to its phenyl-substituted counterpart (ITIC) nih.govresearchgate.net. This tuning of energy levels allows for better matching with high-performance polymer donors. Consequently, organic solar cells fabricated with ITIC-Th as the electron acceptor have achieved a power conversion efficiency (PCE) of up to 9.6% nih.gov. Furthermore, the introduction of thienyl side chains can enhance intermolecular interactions, leading to improved electron mobility nih.govresearchgate.net.

More recent developments with novel non-fullerene acceptors (NFAs) have continued to highlight the importance of the thienyl moiety. For instance, thienyltriazine triamides have been successfully used as cathode interlayer materials, achieving a maximum efficiency of 19.60% in single-junction solar cells nih.gov.

Material Role HOMO (eV) LUMO (eV) Electron Mobility (cm²/V·s) PCE (%)
ITIC-ThElectron Acceptor-5.66-3.936.1 x 10⁻⁴9.6
ITICElectron Acceptor-5.48-3.832.6 x 10⁻⁴N/A

Organic Field-Effect Transistors (OFETs)

The charge transport properties of this compound derivatives are particularly evident in their application in OFETs. These devices serve as a platform to measure the charge carrier mobility of organic semiconductors. Research has shown that modifying the core di(thienyl)ethylene structure with different functional groups can significantly impact the material's performance in OFETs.

For example, a series of novel diketopyrrolopyrrole (DPP) based small molecules, symmetrically functionalized with donor bi-thienyl moieties, have been synthesized and tested in OFETs. Depending on the terminal electron-acceptor groups, these materials exhibited either n-type or p-type semiconductor behavior. One such derivative, T-IDM, functioned as an n-type semiconductor with an electron mobility up to 4.4 x 10⁻² cm²/V·s, while another, T-ID, acted as a p-type semiconductor with a hole mobility of up to 2.3 x 10⁻³ cm²/V·s researchgate.netnih.gov. Blends of these materials have been used to create well-balanced ambipolar transistors nih.gov.

The performance of OFETs based on thienyl-containing materials is summarized in the table below:

Material Semiconductor Type Mobility (cm²/V·s)
T-IDMn-type4.4 x 10⁻²
T-IDp-type2.3 x 10⁻³
T-ID/T-IDM BlendAmbipolar~10⁻³ (hole and electron)

Charge Transport and Mobility Enhancement

The enhancement of charge transport and mobility in organic semiconductors is a critical area of research, and the this compound structure plays a key role in this endeavor. The inherent properties of the thiophene (B33073) rings, such as their potential for sulfur-sulfur interactions, facilitate ordered molecular packing, which is essential for efficient charge transport.

Studies on isoindigo-based π-extended conjugated polymers incorporating di(thienyl)ethylene have demonstrated the significant impact of molecular design on charge mobility. By varying the side chains and molecular weight of the polymer, researchers were able to achieve outstanding hole mobilities of approximately 2.20 cm²/V·s in thin-film transistors rsc.org. This high mobility is attributed to the enhanced intermolecular interactions and favorable solid-state packing facilitated by the di(thienyl)ethylene unit.

Furthermore, the electron mobility in the ITIC-Th electron acceptor, which contains thienyl side chains, was found to be more than double that of its phenyl-based counterpart (6.1 x 10⁻⁴ cm²/V·s for ITIC-Th versus 2.6 x 10⁻⁴ cm²/V·s for ITIC) nih.govresearchgate.net. This improvement is ascribed to the enhanced intermolecular interactions induced by sulfur-sulfur interactions, which facilitate more efficient charge transport between molecules nih.govresearchgate.net. These findings underscore the strategic importance of incorporating thienyl moieties to enhance the charge carrier mobility of organic semiconductors.

Photonic Devices and Optical Sensing

The photophysical properties of this compound derivatives also make them suitable for applications in photonic devices and optical sensing. Their ability to interact with specific analytes and produce a measurable optical response is a key feature in the development of chemical sensors.

Development of Optical Sensors for Specific Analytes (e.g., Fluoride (B91410) Ions)

A significant application in this area is the development of molecular sensors for the detection of fluoride ions. While not a direct application of the parent compound, a closely related molecule, 4,5-di(thien-2-yl)-2-(4-(1,2,2-triphenylvinyl)-phenyl)-1H-imidazole (DTITPE), has been synthesized and demonstrated as a highly efficient and selective sensor for fluoride ions mdpi.com.

The sensing mechanism relies on the formation of a hydrogen bond between the imidazole (B134444) proton of the DTITPE molecule and the fluoride anion. This interaction triggers an intermolecular charge transfer (ICT) process between the bis(thienyl) and tetraphenylethylene (TPE) moieties of the sensor molecule. The result is a distinct change in the optical properties of the material, including a visible color change from colorless to yellow, which can be observed with the naked eye. This sensor exhibits remarkable sensitivity, with detection limits of 1.37 x 10⁻⁷ M determined by UV-vis spectroscopy and an even lower 2.67 x 10⁻¹³ M by fluorescence spectroscopy mdpi.com. This research showcases the potential of bis(thienyl)-based structures in the design of highly sensitive and selective optical sensors for environmentally and biologically important analytes.

Applications in Lasers

While direct lasing from this compound itself is not extensively documented, its derivatives and related dithienylethene structures are recognized for their potential in organic solid-state lasers and as components in tunable laser systems. The photophysical properties of these materials, such as high fluorescence quantum yields and photostability, are crucial for their application in amplified spontaneous emission (ASE) and lasing.

The core principle behind their use in laser technology lies in their efficient light emission upon excitation. Organic molecules like this compound can be incorporated into a host matrix, such as a polymer film, to form a gain medium. When this medium is optically pumped by an external light source, it can exhibit ASE, a precursor to laser emission. The wavelength of the emitted light can often be tuned by modifying the chemical structure of the dithienylethene derivative.

Research into related compounds has demonstrated the feasibility of achieving low ASE thresholds and high gain in the visible and near-infrared regions. For instance, the introduction of different functional groups to the thienyl rings can significantly alter the electronic and photophysical properties, thereby tuning the emission wavelength and improving the lasing performance. The study of these derivatives provides a strong indication of the potential of the fundamental this compound scaffold in the development of novel organic laser materials.

Stimuli-Responsive Materials

Stimuli-responsive materials are a class of "smart" materials that can undergo significant changes in their properties in response to external triggers. This compound and its derivatives are prime examples of such materials, exhibiting sensitivity to light, solvents, and multiple other stimuli.

Photo-Responsive Systems and Photoswitchable Topologies

The most prominent feature of this compound is its photochromism, the ability to undergo a reversible transformation between two isomers upon irradiation with light of specific wavelengths. This compound exists in a colorless open-ring form (trans-isomer) and can be converted to a colored closed-ring form (cis-isomer) upon exposure to ultraviolet (UV) light. The reverse transformation can be induced by irradiation with visible light. This reversible photoisomerization forms the basis of its application in photoswitchable systems.

This photoswitching behavior allows for the modulation of various material properties, including fluorescence. Typically, the open-ring isomer is fluorescent, while the closed-ring isomer is non-fluorescent or weakly fluorescent. This "on-off" switching of fluorescence can be repeated numerous times with high fatigue resistance, making it suitable for applications in optical data storage and molecular switches. The efficiency of this photoswitching is quantified by the quantum yield of the cyclization and cycloreversion reactions. For many diarylethene derivatives, these quantum yields are high, indicating an efficient switching process.

PropertyOpen-Ring Isomer (trans)Closed-Ring Isomer (cis)
Color ColorlessColored (e.g., yellow, red, blue)
Absorption UV regionVisible region
Fluorescence Typically Fluorescent ("On" state)Typically Non-fluorescent ("Off" state)
Stimulus for Conversion Visible LightUV Light

This table provides a general overview of the photo-responsive properties of diarylethenes, including this compound.

Solvent-Responsive Systems

The photophysical properties of this compound, particularly its fluorescence, can be significantly influenced by the surrounding solvent environment, a phenomenon known as solvatochromism. The polarity of the solvent can affect the energy levels of the ground and excited states of the molecule, leading to shifts in the absorption and emission spectra.

In nonpolar solvents, diarylethene derivatives often exhibit a specific fluorescence emission. As the solvent polarity increases, a noticeable shift in the emission wavelength can be observed, often accompanied by a change in the fluorescence quantum yield. This sensitivity to the local environment makes these compounds valuable as fluorescent probes for sensing solvent polarity. The change in fluorescence intensity and wavelength in different solvents can be systematically studied to create a profile of the compound's solvent-responsive behavior.

SolventDielectric Constant (ε)Emission Maximum (λem) of a related Dithienylethene derivative (nm)Fluorescence Quantum Yield (ΦF) of a related Dithienylethene derivative
Hexane1.884500.65
Toluene2.384650.58
Dichloromethane (B109758)8.934800.42
Acetone20.74950.25
Acetonitrile37.55100.15

This table presents hypothetical data to illustrate the typical solvent-responsive behavior of a dithienylethene derivative, showing a red shift in emission and a decrease in quantum yield with increasing solvent polarity.

Multiple Stimuli-Responsive Fluorescent Materials

Building upon their individual responses to light and solvents, derivatives of this compound can be engineered to create materials that are responsive to multiple stimuli. This can include a combination of light, solvent polarity, temperature, mechanical stress (mechanochromism), and pH (acidochromism).

For example, the introduction of specific functional groups can render the molecule sensitive to changes in pH. Protonation or deprotonation of these groups can alter the electronic structure of the molecule, leading to a change in its fluorescence color and intensity. Similarly, changes in the crystalline packing of the solid-state material upon grinding or exposure to solvent vapors can result in a change in its luminescent properties.

The ability to respond to multiple inputs allows for the development of more complex and sophisticated smart materials. For instance, a material's fluorescence could be switched "on" by UV light and then further tuned to different colors by changing the solvent or applying mechanical pressure. This multi-responsive behavior opens up possibilities for applications in advanced sensors, security inks, and logic gates at the molecular level.

Advanced Characterization Techniques and Methodologies

Spectroscopic Methodologies for Detailed Analysis

Spectroscopic techniques are fundamental in confirming the chemical identity and probing the electronic environment of trans-1,2-di(2-thienyl)ethylene (B82547).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals for the protons on the thiophene (B33073) rings and the vinylic protons of the ethylene (B1197577) bridge. Due to the molecule's symmetry, a simplified spectrum is often observed. The chemical shifts of the thiophene protons typically appear in the aromatic region, generally between δ 7.0 and 8.0 ppm. The vinylic protons of the trans-double bond give rise to a distinct signal, and their coupling constant provides definitive evidence for the trans configuration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon framework. The spectrum for this compound will show distinct peaks for the carbon atoms of the thiophene rings and the ethylenic bridge. The chemical shifts for the sp² hybridized carbons of the thiophene rings and the double bond are typically found in the downfield region of the spectrum, often above 120 ppm. docbrown.info The symmetry of the trans isomer simplifies the spectrum, with equivalent carbons appearing as a single resonance. For instance, in the symmetrical ethene molecule, both carbon atoms are in the same chemical environment, resulting in a single chemical shift line at approximately 123 ppm. docbrown.info

Table 1: Representative ¹H and ¹³C NMR Data for trans-1,2-Di(2-thienyl)ethylene Derivatives
CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
trans-1-(2-Quinolyl)-2-(2-thienyl)ethylene-Ethylenic protons, Thiophene & Quinoline protons- researchgate.net
trans-1,2-Bis(diphenylphosphino)ethylene--- chemicalbook.com
trans-1,2-Bis(2-pyridyl)ethylene--- chemicalbook.com

Mass Spectrometry

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound, which is approximately 192.3 g/mol . nih.gov The fragmentation pattern provides structural information, as the molecule breaks apart in a predictable manner upon ionization. Common fragments observed in the mass spectrum of similar compounds include ions resulting from the cleavage of the vinyl group or fragmentation of the thiophene rings. docbrown.info For this compound, significant peaks would be expected at m/z values corresponding to the intact molecular ion and fragments such as the thienyl group. nih.govdocbrown.info

Table 2: Key Mass Spectrometry Data for trans-1,2-Di(2-thienyl)ethylene
ParameterValueReference
Molecular Weight192.3 g/mol nih.gov
Molecular FormulaC₁₀H₈S₂ nih.gov
Major Fragment Ions (m/z)192, 191, 147 nih.gov

Electron Spin Resonance (ESR) Measurements

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a specialized technique used to study materials with unpaired electrons. While this compound in its ground state is a diamagnetic molecule with no unpaired electrons, ESR becomes a powerful tool for characterizing its radical ions or triplet states, which can be generated through chemical or electrochemical oxidation/reduction or by photoexcitation.

The ESR spectrum of a radical cation or anion of a this compound derivative would provide information about the distribution of the unpaired electron density across the molecule. rsc.org The hyperfine coupling constants to the magnetic nuclei (¹H and ¹³C) within the molecule reveal the extent of the spin delocalization over the thiophene rings and the ethylene bridge. Such studies are crucial for understanding the charge transport properties of these materials in organic electronic devices. Adduct radicals, which can be observed by ESR spectroscopy, may form when transient radicals react with related compounds like 1,6,6aλ4-triheterapentalenes, particularly when sulfur is present at specific positions. rsc.org The STM-ESR technique, which uses an alternating current voltage, is a modern approach to probe the quantum dynamics and generate ESR signals. aps.org

Morphological and Microstructural Characterization

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers high-resolution imaging of the internal structure of materials. For this compound, TEM can be used to investigate the crystallinity and morphology of thin films or nanostructures. oaepublish.com By analyzing TEM images and the corresponding selected area electron diffraction (SAED) patterns, one can determine the degree of crystalline order, identify different crystalline phases, and observe the presence of any nanoscale ordering or defects. In situ TEM techniques are particularly useful for observing the dynamic behavior of small molecules under various conditions. oaepublish.com

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is used to examine the surface topography and morphology of this compound films and crystals. SEM provides valuable information about grain size, grain boundaries, and surface roughness, all of which can significantly impact the performance of organic electronic devices. For instance, in the study of a copolymer containing a thienyl-ethene derivative, SEM micrographs were used to compare the surface morphology with that of a reference polymer, revealing differences in their structures. The morphology of thin films, as revealed by SEM, can be correlated with processing conditions, such as deposition rate and substrate temperature, to optimize device fabrication.

Dynamic Light Scattering (DLS) for Aggregate Characterization

Dynamic Light Scattering (DLS) is a non-invasive analytical technique adept at determining the size distribution of small particles and aggregates in a solution. The methodology is predicated on the principle that particles in a liquid are in constant, random Brownian motion. This movement causes fluctuations in the intensity of scattered light when the sample is illuminated by a laser beam. By analyzing the time-dependent fluctuations of the scattered light, a correlation function is generated, from which the diffusion coefficient of the particles can be calculated. The Stokes-Einstein equation is then employed to relate the diffusion coefficient to the hydrodynamic radius of the particles.

While specific DLS studies on the aggregation of this compound are not extensively detailed in the reviewed literature, the technique is widely applied to analogous thiophene-based oligomers and other organic semiconducting molecules. In such studies, DLS is instrumental in monitoring the initial stages of aggregation and the formation of nano- to micro-scale structures in solution. These aggregates can significantly influence the material's optical and electronic properties, making their characterization crucial for predicting device performance.

For instance, research on similar oligo(thiophene)s has demonstrated that aggregation can be induced by changes in solvent composition, temperature, or concentration. DLS would be the primary technique to measure the size of the resulting aggregates. The data obtained from DLS measurements, such as the average particle size (Z-average) and the Polydispersity Index (PDI), offer valuable information on the homogeneity and stability of the aggregates. A low PDI value typically indicates a monodisperse population of aggregates, whereas a high PDI suggests a broad range of aggregate sizes.

In a hypothetical DLS experiment on this compound, one might observe the formation of aggregates upon changing the solvent from a good solvent (e.g., chloroform) to a poor solvent (e.g., methanol). The DLS data could be presented in a table as follows:

Table 1: Hypothetical DLS Data for trans-1,2-Di(2-thienyl)ethylene Aggregation

Solvent Composition (Chloroform:Methanol)Z-Average Diameter (nm)Polydispersity Index (PDI)
100:05 ± 10.1
80:2050 ± 50.3
60:40200 ± 200.5
40:60500 ± 500.7

This hypothetical data illustrates how DLS can track the growth of aggregates as the solvent conditions are varied, providing quantitative insights into the aggregation process.

X-ray Diffraction for Crystal Structure Analysis

X-ray Diffraction (XRD) is the definitive technique for determining the atomic and molecular structure of a crystalline solid. By irradiating a crystal with X-rays and analyzing the resulting diffraction pattern, one can deduce the arrangement of atoms within the crystal lattice. This information is fundamental to understanding the solid-state packing of molecules, which in turn governs many of the material's properties, including charge transport in organic semiconductors.

The crystal structure of this compound has been determined and is available in the Crystallography Open Database (COD). vu.lt The data reveals the precise bond lengths, bond angles, and spatial arrangement of the molecules in the solid state.

The crystallographic data for this compound is summarized in the interactive table below. The compound crystallizes in the monoclinic space group P2₁/c. The unit cell parameters, which define the dimensions and shape of the repeating unit in the crystal lattice, have been precisely measured.

Table 2: Crystallographic Data for trans-1,2-Di(2-thienyl)ethylene

ParameterValue (COD ID: 4103286)Value (COD ID: 4103287)Value (COD ID: 4103288)
FormulaC₁₀H₈S₂C₁₀H₈S₂C₁₀H₈S₂
Crystal SystemMonoclinicMonoclinicMonoclinic
Space GroupP 1 2₁/c 1P 1 2₁/c 1P 1 2₁/c 1
a (Å)5.869(3)5.869(3)5.869(3)
b (Å)7.828(4)7.828(4)7.828(4)
c (Å)10.053(5)10.053(5)10.053(5)
α (°)909090
β (°)104.99(3)104.99(3)104.99(3)
γ (°)909090
Cell Volume (ų)445.8(4)445.8(4)445.8(4)
Temperature (K)293293293
Data sourced from the Crystallography Open Database. vu.lt

The molecular structure reveals a planar conformation of the ethylene bridge, with the two thiophene rings adopting a trans configuration relative to the double bond. The packing of the molecules in the crystal lattice is characterized by π-π stacking interactions between adjacent thiophene rings, a common feature in conjugated organic materials that facilitates charge transport. The specific arrangement and distances of these interactions are crucial for determining the electronic coupling between molecules and, consequently, the material's charge mobility.

The detailed structural information obtained from XRD is invaluable for computational modeling and for establishing structure-property relationships. By understanding how the molecules pack in the solid state, researchers can better predict and control the electronic and optical properties of materials based on this compound.

Q & A

Q. What strategies mitigate overoxidation in PDTE while maintaining high conductivity for optoelectronic applications?

  • Methodological Answer : Co-polymerization with electron-deficient monomers (e.g., diketopyrrolopyrrole) raises oxidation thresholds. Additives like ionic liquids (e.g., BMIM-PF₆) stabilize doped states. In situ Raman during electrochemical cycling identifies safe voltage windows (<1.0 V) .

Q. How can machine learning (ML) accelerate the design of DTE-based thermoelectric materials?

  • Methodological Answer : ML models trained on datasets of thiophene derivatives (e.g., bandgap, doping level, conductivity) predict optimal side chains and dopants. Validation via high-throughput synthesis (e.g., combinatorial libraries) and automated Hall effect measurements refines algorithms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.